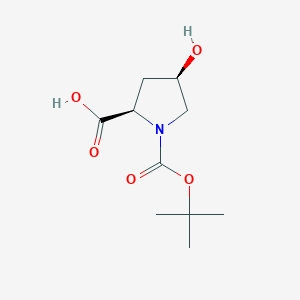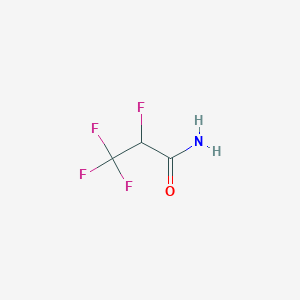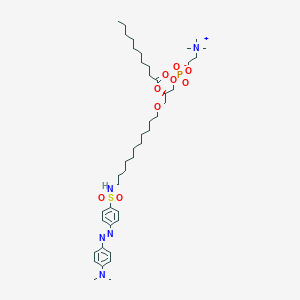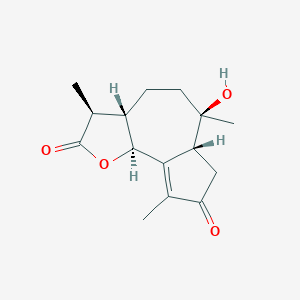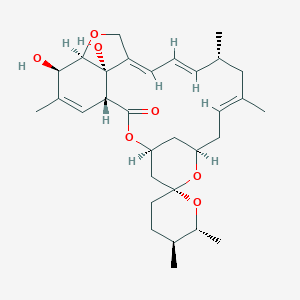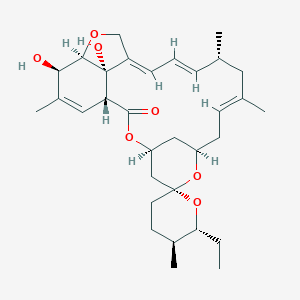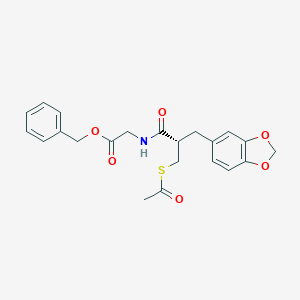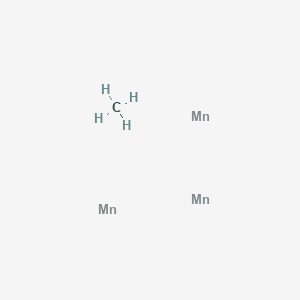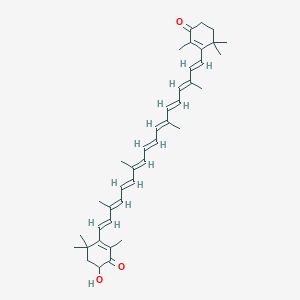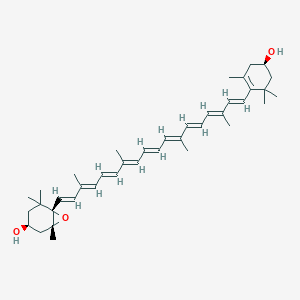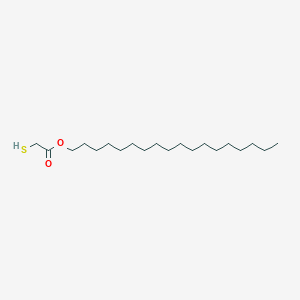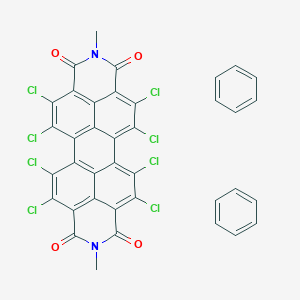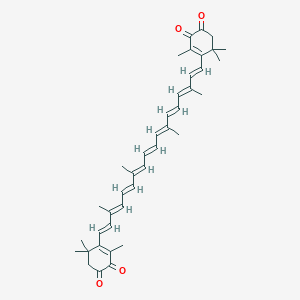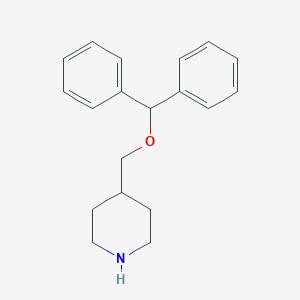
4-((Diphenylmethoxy)methyl)piperidine
Descripción general
Descripción
“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular formula of “4-((Diphenylmethoxy)methyl)piperidine” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.
Aplicaciones Científicas De Investigación
Potential Calcium Channel Blocker
Specific Scientific Field
Summary of the Application
The compound “4-((Diphenylmethoxy)methyl)piperidine” and its derivatives have been studied for their potential as calcium channel blockers. These compounds have been shown to inhibit adrenergic vascular contractions .
Methods of Application or Experimental Procedures
The molecular interactions of 4-diphenylmethoxy-1-methylpiperidine derivatives with the calcium channel CaV1.1 (pdb:6JP5) were studied. All the compounds tested displayed similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore .
Results or Outcomes
All the 4-diphenylmethoxy-1-methylpiperidine derivatives tested inhibit Ca 2±dependent contraction with variable efficacy. Compared to the control, some compounds diminished maximal response (E MAX ) and sensitivity (EC 50 ) of Ca 2+ -dependent contractions .
Anticancer Agents
Specific Scientific Field
Summary of the Application
Piperidine derivatives have been studied for their potential as anticancer agents. They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Methods of Application or Experimental Procedures
The anticancer activity of piperidine derivatives is typically evaluated using in vitro and in vivo assays. These tests measure the ability of the compounds to inhibit the growth of cancer cells and prevent their spread .
Results or Outcomes
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Antimicrobial Agents
Specific Scientific Field
Summary of the Application
Piperidine derivatives have been utilized as antimicrobial agents. They have shown efficacy against a range of bacterial and fungal pathogens .
Methods of Application or Experimental Procedures
The antimicrobial activity of piperidine derivatives is typically assessed using in vitro susceptibility testing. This involves exposing microbial cultures to the compounds and measuring their ability to inhibit growth .
Results or Outcomes
Piperidine derivatives have demonstrated significant antimicrobial activity, inhibiting the growth of various bacterial and fungal pathogens .
Antiviral Agents
Specific Scientific Field
Summary of the Application
Piperidine derivatives have been studied for their potential as antiviral agents. They have shown promising results in inhibiting the replication of various types of viruses .
Methods of Application or Experimental Procedures
The antiviral activity of piperidine derivatives is typically evaluated using in vitro and in vivo assays. These tests measure the ability of the compounds to inhibit the replication of viruses .
Results or Outcomes
Several piperidine derivatives have demonstrated significant antiviral activity, inhibiting the replication of various viruses .
Antimalarial Agents
Specific Scientific Field
Summary of the Application
Piperidine derivatives have been utilized as antimalarial agents. They have shown efficacy against Plasmodium species, the parasites responsible for malaria .
Methods of Application or Experimental Procedures
The antimalarial activity of piperidine derivatives is typically assessed using in vitro susceptibility testing. This involves exposing Plasmodium cultures to the compounds and measuring their ability to inhibit growth .
Results or Outcomes
Piperidine derivatives have demonstrated significant antimalarial activity, inhibiting the growth of various Plasmodium species .
Antihypertensive Agents
Specific Scientific Field
Summary of the Application
Piperidine derivatives have been studied for their potential as antihypertensive agents. They have shown promising results in lowering blood pressure .
Methods of Application or Experimental Procedures
The antihypertensive activity of piperidine derivatives is typically evaluated using in vivo assays. These tests measure the ability of the compounds to lower blood pressure .
Results or Outcomes
Several piperidine derivatives have demonstrated significant antihypertensive activity, effectively lowering blood pressure .
Safety And Hazards
Propiedades
IUPAC Name |
4-(benzhydryloxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMSDMDCCVWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376198 | |
| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diphenylmethoxy)methyl)piperidine | |
CAS RN |
136647-21-7 | |
| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
